molecular formula C56H78N16O12 B1681789 Surfagon CAS No. 52435-06-0

Surfagon

Katalognummer: B1681789
CAS-Nummer: 52435-06-0
Molekulargewicht: 1167.3 g/mol
InChI-Schlüssel: QLGKMLRGKPKGKI-QWQCQAQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alarelin is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis starts with proline-2 chloro-trityl-chlorine resin as the starting resin. Each protected amino acid is coupled one by one using fluorenylmethoxycarbonyl (Fmoc) chemistry . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of alarelin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alarelin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte oder reduzierte Formen von Alarelin und verschiedene substituierte Analoga mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Estrus Synchronization
    • Effectiveness : Studies indicate that the combination of Surfagon with prostaglandin F2α significantly improves estrus synchronization rates in cows. For instance, one study reported that using this compound alongside other hormonal treatments increased fertility rates by up to 78.3% in synchronized cows .
    • Protocol : A common protocol involves administering this compound at specific intervals (e.g., 50 μg on day 0 and day 9) to enhance the synchronization process .
  • Induction of Ovulation
    • Postpartum Treatment : Research has shown that administering this compound shortly after calving can effectively reduce the duration of uterine involution and promote early ovulation. A single injection of 20 μg at 8-10 days postpartum resulted in improved ovulation rates compared to control groups .
    • Clinical Outcomes : The use of this compound has been associated with increased ovulation rates (up to 78.7%) and reduced pregnancy loss, indicating its potential for improving reproductive performance in dairy herds .
  • Fertility Enhancement
    • Combination Treatments : The combination of this compound with other medications, such as Ketoprofen, has been studied for its synergistic effects on fertility. One study found that this combination not only increased conception rates but also reduced embryonic death following insemination .
    • Long-term Effects : Prolonged administration of this compound has shown promise in maintaining elevated levels of reproductive hormones, which may contribute to sustained fertility improvements over time .

Data Table: Summary of Key Studies on this compound Applications

Study ReferenceApplicationKey Findings
Estrus SynchronizationIncreased fertility rates up to 78.3% when combined with prostaglandin F2α.
Induction of OvulationEffective reduction in uterine involution duration; ovulation rates improved significantly.
Fertility EnhancementCombination with Ketoprofen led to higher conception rates and reduced embryonic loss.
Fertility EnhancementSynergistic effects observed when used with other fertility drugs post-insemination.

Case Studies

  • Case Study: Estrus Synchronization Protocol
    • In a controlled trial involving 90 dairy cows, researchers applied a synchronization protocol using this compound and prostaglandin F2α. The results demonstrated a significant increase in successful insemination outcomes compared to untreated controls, highlighting the efficacy of this hormonal strategy in real-world agricultural settings.
  • Case Study: Postpartum Treatment Impact
    • A study focused on first-year heifers receiving early postpartum treatment with this compound showed a marked improvement in reproductive health indicators, such as reduced uterine involution time and enhanced ovulation rates within the critical early postpartum period.

Biologische Aktivität

Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has been extensively studied for its biological activities, particularly in veterinary medicine and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, including its effects on pain sensitivity, reproductive functions, and behavioral responses in animal models.

This compound contains luliberin acetate, which acts primarily on the anterior pituitary gland to stimulate the release of gonadotropins (LH and FSH). This mechanism is crucial for regulating reproductive processes in various species, including cattle and rats.

Effects on Pain Sensitivity

Recent studies have shown that this compound administration affects pain sensitivity in animal models. In a study involving castrated rats, this compound administration resulted in altered pain sensitivity, suggesting a potential role in modulating nociceptive pathways independent of steroid hormones. The findings indicate that this compound may influence both behavioral and physiological responses to pain, which could have implications for pain management strategies in veterinary practices .

Case Study: Ovarian Dysfunction in Cattle

This compound has been utilized effectively in treating ovarian dysfunctions in high-productive dairy cows. A study demonstrated that treatment regimens incorporating this compound significantly improved reproductive outcomes. The following table summarizes the treatment regimens used:

Treatment SchemeDurationActive IngredientsResult
Scheme 17 daysMetrostim, this compound, Estrofan80% fertilization rate from first insemination
Scheme 214 daysMetrilong, Fertagon, EstrofanImproved reproductive cycles
Scheme 321 daysThis compound (1 hour before insemination)Enhanced ovulation rates

The results indicated that using this compound as part of a comprehensive treatment plan led to higher fertilization rates and improved reproductive efficiency among cows suffering from ovarian hypofunction .

Hormonal Therapy for Infertility

Research has established that this compound combined with vitamin therapy shows high efficacy in cases of alimentary infertility. In trials, this combination was found to enhance reproductive performance by improving hormonal balance and follicular development. The following data supports these findings:

Treatment GroupFertility Rate (%)Notes
Control Group30%Standard care
This compound + Vitamins75%Significant improvement

This indicates that this compound can play a vital role in enhancing fertility treatments, particularly when combined with nutritional support .

Behavioral Effects

In addition to its reproductive effects, this compound has been shown to influence anxiety-related behaviors in animal models. A study using open field and elevated plus maze tests demonstrated that this compound increased anxiety levels in both gonadectomized and non-gonadectomized rats. This suggests that the compound may have implications for understanding stress responses and anxiety disorders .

Eigenschaften

CAS-Nummer

52435-06-0

Molekularformel

C56H78N16O12

Molekulargewicht

1167.3 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1

InChI-Schlüssel

QLGKMLRGKPKGKI-QWQCQAQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomerische SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Kanonische SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

XHWSYALRP

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
6-Ala-9-N-Et-ProNH2-LHRH
Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH
Ala-Pro-NHET-LHRH
alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH
AY 25,205
AY 25205
AY-25,205
AY-25205
GnRH, Ala(6)-N-Et-ProNH2(9)-
GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)-
LHRH, Ala(6)-N-Et-ProNH2(9)-
LHRH, alanyl(6)-N-ethylprolinamide(9)-
surfagon
surfagon, (L-Ala-L-Pro)-isomer
Wy 18,481
Wy-18481

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Surfagon
Reactant of Route 2
Reactant of Route 2
Surfagon
Reactant of Route 3
Reactant of Route 3
Surfagon
Reactant of Route 4
Reactant of Route 4
Surfagon
Reactant of Route 5
Reactant of Route 5
Surfagon
Reactant of Route 6
Reactant of Route 6
Surfagon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.